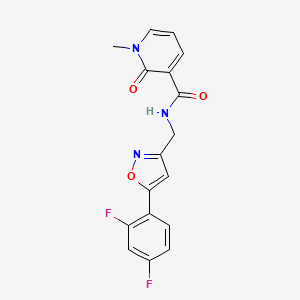

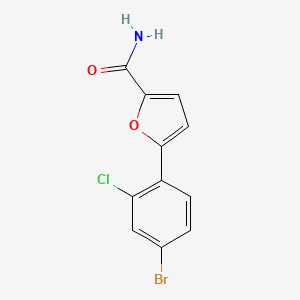

![molecular formula C10H10ClN3O B2372383 [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 2097988-95-7](/img/structure/B2372383.png)

[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” is not explicitly provided in the available resources .Chemical Reactions Analysis

The specific chemical reactions involving “[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” are not explicitly provided in the available resources .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Techniques and Crystal Structure : The synthesis of compounds related to [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol has been studied. For example, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was synthesized and analyzed using H NMR, IR, MS spectra, and X-ray diffraction crystallography, highlighting the molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009).

Catalytic Activity

- Catalytic Applications : The triazol-4-yl methanol structure has been utilized in catalyst development. For instance, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand formed a stable complex with CuCl, which catalyzed Huisgen 1,3-dipolar cycloadditions effectively, showcasing low catalyst loadings and compatibility with various reaction conditions (Ozcubukcu et al., 2009).

Antimicrobial and Anticancer Activity

- Biological Activity : Research into triazole derivatives, including those with a triazol-4-yl methanol moiety, has shown significant antimicrobial and anticancer properties. For example, benzofuran-based 1,2,3-triazoles demonstrated high antimicrobial activity (Sunitha et al., 2017). Additionally, aziridine-1,2,3-triazole hybrid derivatives showed promising anticancer activity against human leukemia and hepatoma cells (Dong et al., 2017).

Corrosion Inhibition

- Corrosion Inhibition : Triazole derivatives, including those with methanol moiety, have been studied as corrosion inhibitors. Research indicates that these compounds can effectively inhibit corrosion of mild steel in acidic environments (Ma et al., 2017).

Photophysical Properties

- Photophysical Studies : Compounds with a triazole moiety have been synthesized and their photophysical properties explored. For instance, chloroquinoline-based chalcones containing 1,2,3-triazole moiety were studied for their absorption, fluorescence spectra, and quantum yield (Singh et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[1-(2-chloro-6-methylphenyl)triazol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-7-3-2-4-9(11)10(7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPAKCNQXQCNRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N2C=C(N=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

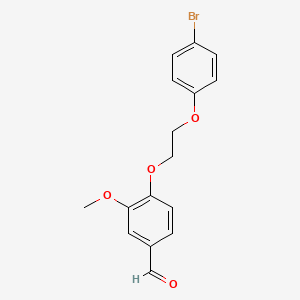

![3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2372302.png)

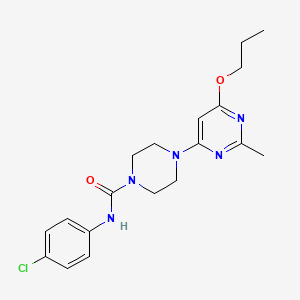

![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2372312.png)

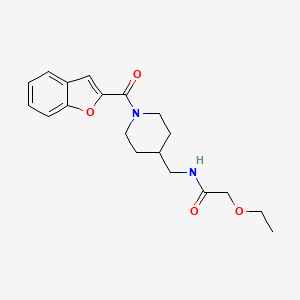

![(Z)-ethyl 4-(((3,4-dimethoxyphenethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2372316.png)

![Tert-butyl N-[(1-imino-2,2-dimethyl-1-oxothiolan-3-yl)methyl]carbamate](/img/structure/B2372317.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2372318.png)

![5-[(E)-(dimethylamino)methylidene]-3-(4-phenoxyphenyl)-1lambda~4~,3-thiazolane-1,4-dione](/img/structure/B2372322.png)